molecular formula C14H21ClN2O2 B1456310 N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride CAS No. 1220033-86-2

N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride

Cat. No.: B1456310
CAS No.: 1220033-86-2
M. Wt: 284.78 g/mol
InChI Key: YBTPMTXFHDMDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₄H₂₁ClN₂O₂ with a calculated molecular weight of 286.79 grams per mole. The compound is registered under Chemical Abstracts Service number 1220033-86-2, providing unambiguous identification within chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the substitution pattern and salt formation.

The structural architecture incorporates several key molecular features that define its chemical identity. The piperidine ring, a six-membered saturated heterocycle containing nitrogen, serves as the foundational structural element. This ring system connects through a methoxy bridge to a phenyl group, which subsequently bears an acetamide substituent at the para position. The hydrochloride salt formation involves protonation of the piperidine nitrogen, creating a stable crystalline form suitable for research applications.

Chemical Property Value
Molecular Formula C₁₄H₂₁ClN₂O₂
Molecular Weight 286.79 g/mol
Chemical Abstracts Service Number 1220033-86-2
Classification Piperidine Derivative, Substituted Acetamide
Salt Form Hydrochloride

The compound belongs to the broader chemical family of piperidine derivatives, which represent one of the most important synthetic medicinal building blocks for drug construction. The specific substitution pattern creates a molecule that combines the biological activity potential inherent in piperidine rings with the pharmacological properties associated with acetamide functionalities. This structural combination positions the compound within a class of molecules that have demonstrated significant therapeutic potential across multiple pharmaceutical applications.

Historical Context in Heterocyclic Compound Research

The development of this compound occurs within the broader historical context of heterocyclic compound research, which has evolved significantly since the early discoveries of naturally occurring alkaloids. Piperidine itself was first isolated from black pepper and derives its name from the Latin word "piper," meaning pepper. The systematic study of piperidine derivatives began in earnest during the twentieth century as pharmaceutical researchers recognized the therapeutic potential of heterocyclic compounds.

The historical significance of piperidine-containing compounds in medicinal chemistry cannot be overstated. According to comprehensive pharmaceutical analyses, more than 7000 piperidine-related papers were published during the last five years, demonstrating the sustained research interest in this chemical class. The progression from natural product isolation to synthetic derivative development represents a fundamental shift in pharmaceutical research methodology, enabling the creation of compounds like this compound that combine natural structural motifs with designed functionality.

The evolution of heterocyclic chemistry has been particularly influenced by advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions and hetero-coupling reactions that allow rapid access to functionalized heterocycles. These synthetic developments have enabled researchers to create increasingly sophisticated molecular architectures that incorporate multiple pharmacophoric elements within single compounds. The specific structural features present in this compound reflect this synthetic evolution, combining established piperidine pharmacology with acetamide functionality through innovative linking strategies.

Historical Milestone Significance
Natural Piperidine Discovery Foundation for heterocyclic research
Synthetic Methodology Development Enabled complex derivative synthesis
Structure-Activity Relationship Studies Informed rational drug design
Modern Pharmaceutical Applications Over 70 commercialized piperidine drugs

The contemporary understanding of heterocyclic compounds in pharmaceutical research has been shaped by recognition that more than 85% of all biologically active chemical entities contain a heterocycle. This statistic underscores the central role that compounds like this compound play in modern drug discovery efforts. The historical progression from empirical natural product studies to rational molecular design has created the theoretical and practical framework within which such compounds are developed and studied.

Significance in Medicinal Chemistry and Drug Discovery

This compound exemplifies the critical role that piperidine derivatives play in contemporary medicinal chemistry and drug discovery programs. The compound's structural features align with established pharmaceutical principles that emphasize the importance of heterocyclic scaffolds in creating therapeutically active molecules. Piperidine-containing compounds represent cornerstones of over 70 commercialized drugs, including multiple blockbuster medications, demonstrating the proven pharmaceutical value of this chemical class.

The medicinal chemistry significance of this compound extends beyond its immediate structural features to encompass broader principles of drug design and optimization. Piperidine derivatives have demonstrated remarkable versatility in pharmaceutical applications, exhibiting activities as central nervous system modulators, anticoagulants, antihistamines, anticancer drugs, and analgesics. The specific structural arrangement present in this compound incorporates design elements that could potentially contribute to multiple therapeutic mechanisms.

The application of heterocyclic compounds like this piperidine derivative provides medicinal chemists with useful tools for modifying solubility, lipophilicity, polarity, and hydrogen bonding capacity of biologically active agents. These modifications directly impact the absorption, distribution, metabolism, and excretion properties of drug candidates, making heterocyclic incorporation a fundamental strategy in pharmaceutical optimization. The methoxy linker and acetamide functionality present in this compound offer specific opportunities for fine-tuning these physicochemical properties.

Pharmaceutical Property Potential Impact
Solubility Enhancement Hydrochloride salt formation
Membrane Permeability Piperidine ring contribution
Metabolic Stability Acetamide functionality
Target Selectivity Combined structural elements

Research into piperidine derivatives has revealed extensive pharmacological spectrum including antidiabetic, anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The compound's structure suggests potential for interaction with biological targets through multiple mechanisms, as the piperidine ring can engage in hydrogen bonding and electrostatic interactions while the acetamide group provides additional binding opportunities. The strategic positioning of these functional groups through the methoxy linker creates a molecular architecture optimized for biological recognition.

Properties

IUPAC Name

N-[4-(piperidin-4-ylmethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11(17)16-13-2-4-14(5-3-13)18-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTPMTXFHDMDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-86-2
Record name Acetamide, N-[4-(4-piperidinylmethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route Overview

The synthesis of N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride generally follows a multi-step organic synthesis involving:

  • Preparation of the 4-piperidinylmethoxy intermediate
  • Coupling with a 4-substituted phenyl derivative
  • Acetylation to form the acetamide
  • Conversion to the hydrochloride salt for stability and solubility enhancement

Preparation of 4-Piperidinylmethoxy Intermediate

A key intermediate in the synthesis is 4-(4-piperidinylmethoxy)phenyl derivative. The preparation of the 4-piperidinylmethoxy moiety typically involves:

  • Starting from 4-piperidone or 4-piperidinone hydrochloride hydrate, which can be prepared or procured as described in patent WO2022195497A1. This patent details an optimized process for 4-piperidone hydrochloride hydrate involving controlled reaction conditions with acid catalysts and solvents such as methanol or isopropanol to yield high purity hydrate forms.

  • The 4-piperidone is then converted to 4-piperidinylmethanol or its equivalent through reduction or substitution reactions.

  • The methoxy linkage to the phenyl ring is formed by reacting the 4-piperidinylmethanol intermediate with a 4-hydroxyphenyl derivative under conditions promoting ether bond formation, often using base catalysts like potassium carbonate or sodium carbonate in polar aprotic solvents.

Acetylation to Form the Acetamide

Once the 4-(4-piperidinylmethoxy)phenyl intermediate is obtained, it is subjected to acetylation to form the acetamide group:

  • This step involves reacting the amine group on the piperidinyl moiety with acetic anhydride or acetyl chloride under controlled temperature to avoid over-acetylation or side reactions.

  • The reaction is generally carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to scavenge the released acid.

  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completion of acetylation.

Formation of Hydrochloride Salt

The final step is conversion of the free base acetamide to its hydrochloride salt:

  • This is achieved by treating the free base with hydrochloric acid gas or aqueous hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.

  • The salt formation improves the compound’s stability, crystallinity, and solubility, which are critical for pharmaceutical applications.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
4-Piperidinone preparation 4-piperidone hydrochloride hydrate, acid catalyst, methanol/isopropanol Controlled temperature and time for hydrate formation
Ether bond formation 4-piperidinylmethanol, 4-hydroxyphenyl derivative, potassium carbonate, polar aprotic solvent Base-catalyzed nucleophilic substitution
Acetylation Acetic anhydride or acetyl chloride, triethylamine, dichloromethane or THF Monitored by TLC/HPLC for completion
Hydrochloride salt formation HCl gas or aqueous HCl, ethanol or isopropanol Salt crystallization and purification

Research Findings and Optimization

  • The use of potassium carbonate or sodium carbonate as base catalysts in the ether formation step has been shown to improve yields and purity by minimizing side reactions.

  • The hydrate form of 4-piperidone hydrochloride prepared under optimized conditions (temperature range 0-10 °C, reaction time 2-6 hours) exhibits better reactivity and handling properties.

  • Acetylation under mild conditions prevents decomposition and ensures high selectivity for the acetamide product.

  • The hydrochloride salt formation step is critical for pharmaceutical-grade purity, with recrystallization from ethanol or isopropanol providing a stable crystalline product suitable for formulation.

Summary Table of Preparation Steps

Step Number Description Key Reagents/Conditions Outcome
1 Preparation of 4-piperidone HCl hydrate 4-piperidone, HCl, methanol/isopropanol, acid catalyst Pure 4-piperidone HCl hydrate
2 Formation of 4-(4-piperidinylmethoxy)phenyl intermediate 4-piperidinylmethanol, 4-hydroxyphenyl, K2CO3, solvent Ether-linked intermediate
3 Acetylation to form acetamide Acetic anhydride/acetyl chloride, base, inert solvent N-[4-(4-Piperidinylmethoxy)phenyl]acetamide
4 Hydrochloride salt formation HCl gas or aqueous, ethanol/isopropanol Stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the acetamide group can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The table below compares key structural and physicochemical properties of N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form CAS Number Source
N-[4-(4-Piperidinylmethoxy)phenyl]acetamide HCl C₁₄H₁₉ClN₂O₂ (inferred) ~298.77 (calc.) 4-piperidinylmethoxy, phenylacetamide HCl Not provided -
N-[(4-methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl C₁₅H₂₂N₂O•HCl 246.35 + HCl Piperidin-4-yl, methylphenylmethyl HCl 1016887-10-7
N-(2-(piperidin-4-yl)phenyl)acetamide HCl C₁₃H₁₉ClN₂O 254.76 Piperidin-4-yl, ortho-substituted phenyl HCl 255050-97-6
N-(4-(Aminomethyl)phenyl)acetamide HCl C₉H₁₁ClN₂O 198.65 Aminomethyl, phenylacetamide HCl 25027-73-0
N-[4-(2-thiomorpholin-4-ylpropanoyl)phenyl]acetamide C₁₅H₂₁ClN₂O₂S 340.86 Thiomorpholine, propanoyl linker HCl 97111-13-2

Key Observations :

  • Substituent Diversity : The target compound’s 4-piperidinylmethoxy group distinguishes it from analogs with direct piperidine-phenyl linkages (e.g., ) or alternative heterocycles like thiomorpholine .
  • Molecular Weight: The hydrochloride salt increases molecular weight compared to non-salt forms, influencing bioavailability and blood-brain barrier penetration.
  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility, critical for in vivo applications.

Pharmacological Activities

Analgesic and Anti-Hypernociceptive Effects
  • Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) : Exhibited analgesic activity comparable to paracetamol, likely via cyclooxygenase (COX) inhibition or opioid receptor modulation .
  • Compound 36/37: Demonstrated anti-hypernociceptive effects in inflammatory pain models, suggesting TRPV1/TRPA1 modulation .
  • Lidocaine (2-diethylamino-N-(2,6-dimethylphenyl)acetamide): A sodium channel blocker used as a local anesthetic .

Comparison: The target compound’s piperidinylmethoxy group may confer distinct receptor affinities compared to sulfonamide (Compound 35) or dimethylphenyl (lidocaine) analogs.

Physicochemical and Regulatory Profiles

  • Stability : Hydrochloride salts (e.g., ) are typically stable under standard storage conditions.
  • Regulatory Status : Many analogs (e.g., 4-(Diphenylmethoxy)piperidine HCl) lack comprehensive ecotoxicological data, highlighting regulatory gaps .
  • Synthesis : Compounds like N-[4-(3-chloro-2-oxo-propoxy)phenyl]acetamide () suggest synthetic routes involving chloro-propoxy intermediates, which may parallel the target compound’s synthesis .

Biological Activity

N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant studies.

Overview of the Compound

This compound, often referred to as a piperidine derivative, is characterized by its unique structural components that contribute to its biological properties. The piperidine ring is known for its role in various pharmacological activities, including analgesic and antidepressant effects.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.

  • Receptor Binding : The compound has been shown to bind to various neurotransmitter receptors, influencing neuronal signaling pathways. This interaction can modulate the release of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and pain perception.
  • Enzyme Interaction : It also exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially altering metabolic fluxes within cells.

1. Antidepressant Activity

Research indicates that this compound may exhibit antidepressant-like effects in animal models. Studies have demonstrated improvements in behavioral tests indicative of reduced depressive symptoms when administered at specific dosages.

2. Analgesic Effects

The compound has been evaluated for its analgesic properties. In various pain models, it has shown effectiveness comparable to established analgesics, suggesting its potential utility in pain management.

3. Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant activity, warranting further investigation into its potential as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeModel UsedFindings
AntidepressantForced Swim TestSignificant reduction in immobility time
AnalgesicHot Plate TestIncreased latency to respond to pain
AntimicrobialBroth Microdilution TestMIC values ranging from 32-128 µg/mL

Case Study: Antidepressant Effects

In a study conducted by researchers examining the antidepressant effects of this compound, it was found that administration at doses of 10-30 mg/kg resulted in significant behavioral changes in rodent models. These changes were assessed using the forced swim test, where treated animals displayed reduced immobility compared to controls.

Case Study: Analgesic Properties

Another study focused on the analgesic properties demonstrated that the compound significantly increased pain threshold in hot plate tests. Results indicated a dose-dependent response, with higher doses correlating with greater analgesic effects.

Q & A

Synthesis and Optimization

Basic: What are the key synthetic steps for preparing N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride? The synthesis typically involves:

Cyclization of piperidine derivatives to form the piperidinylmethoxy backbone.

Acetamide group introduction via nucleophilic substitution or coupling reactions.

Hydrochloride salt formation to enhance solubility and stability .
Key intermediates are purified using column chromatography, and yields are optimized by controlling stoichiometry and reaction time.

Advanced: How can reaction conditions be tailored to minimize side products during the methoxy group introduction?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the methoxy precursor.
  • Temperature control : Maintaining 60–80°C prevents over-alkylation.
  • Catalyst use : Potassium carbonate or triethylamine accelerates deprotonation .
    Post-reaction, HPLC (C18 column, acetonitrile/water gradient) identifies and quantifies side products .

Structural Characterization

Basic: What analytical methods are critical for confirming the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]+^+ at m/z calculated for C15_{15}H21_{21}N2_2O2_2·HCl).

Advanced: How can crystallography resolve ambiguities in stereochemical configuration? Single-crystal X-ray diffraction determines the spatial arrangement of the piperidinylmethoxy group. For hydrochloride salts, counterion positioning (Cl^-) is mapped to assess stability .

Biological Activity Profiling

Basic: Which assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Receptor binding assays : Radioligand displacement (e.g., μ-opioid or serotonin receptors).
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition).
  • Cellular viability : MTT assays in target cell lines (e.g., cancer or neuronal models) .

Advanced: How do researchers reconcile conflicting EC50_{50} values across different cell lines?

  • Mechanistic deconvolution : Use siRNA knockdown to identify off-target effects.
  • Pharmacokinetic profiling : Assess membrane permeability (PAMPA assay) and metabolic stability (microsomal incubation) to explain variability .

Stability and Degradation

Basic: What storage conditions are recommended for long-term stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Desiccants (silica gel) mitigate hydrolysis of the acetamide group .

Advanced: How can forced degradation studies identify critical degradation pathways?

  • Stress conditions : Expose to 40°C/75% RH (humidity), UV light (ICH Q1B), and acidic/basic buffers.
  • Analytical monitoring : UPLC-PDA tracks degradation products (e.g., hydrolyzed acetamide or oxidized piperidine) .

Data Contradiction and Reproducibility

Basic: What steps ensure reproducibility in synthetic batches?

  • Strict SOPs : Document reaction parameters (e.g., stirring rate, cooling time).
  • Reference standards : Use in-house NMR spectra for batch-to-batch comparison .

Advanced: How are contradictory binding affinity results resolved between SPR and ITC assays?

  • Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl) to reduce non-specific interactions.
  • Ligand immobilization : SPR surface regeneration (e.g., glycine-HCl pH 2.0) ensures consistent analyte binding .

Safety and Handling

Basic: What personal protective equipment (PPE) is required during handling?

  • Gloves : Nitrile gloves (ASTM D6978 standard).
  • Ventilation : Fume hood for powder weighing to prevent inhalation .

Advanced: How is acute toxicity assessed in preclinical research?

  • OECD Guideline 423 : Administer graded doses (10–300 mg/kg) to rodents. Monitor for neurobehavioral effects (e.g., ataxia) and histopathology post-mortem .

Computational Modeling

Advanced: Which molecular docking parameters improve affinity predictions for this compound?

  • Force fields : AMBER or CHARMM for ligand-protein flexibility.
  • Solvent models : Explicit water molecules in MD simulations (50 ns trajectories).
  • Binding site analysis : Grid-based scoring (AutoDock Vina) prioritizes piperidine-aryl interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.